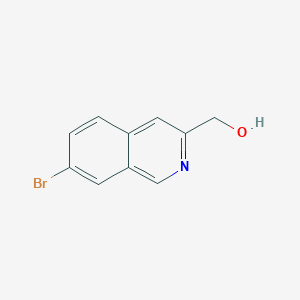

(7-Bromoisoquinolin-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(7-Bromoisoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol .

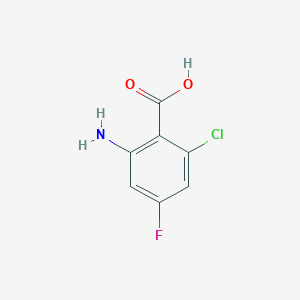

Molecular Structure Analysis

The molecular structure of “(7-Bromoisoquinolin-3-yl)methanol” consists of a benzene ring fused with a pyridine moiety, with a bromine atom attached to the 7th carbon and a methanol group attached to the 3rd carbon .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Novel Compounds

(7-Bromoisoquinolin-3-yl)methanol has been involved in the synthesis of various novel compounds. For instance, its derivatives have been used in synthesizing chloroquinoline based chalcones containing 1,2,3-triazole moiety, which were characterized for their absorbance and fluorescence spectra in methanol (Singh, Sindhu, & Khurana, 2015). Additionally, its structural analogs have been synthesized and evaluated for cytotoxic activities, demonstrating promising anti-cancer potentials (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

2. Molecular and Photophysical Studies

The compound has been a subject in studies exploring molecular and photophysical properties. For example, research on the excited-state proton transfer (ESPT) of 7-hydroxyquinoline mediated by methanol molecules in various solvents used this compound or its related derivatives (Bhattacharya & Samanta, 2008). These studies provide insights into how solvent interactions can affect molecular properties and reactions.

3. Prodrug Systems and Reductive Activation

It has also been used in the design of prodrug systems. A study on synthesizing 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation employed similar compounds. These prodrugs demonstrated the potential for fragmentation upon reduction, which is crucial in controlled drug delivery (Couch, Burke, Knox, & Moody, 2008).

4. Luminescence and Energy Transfer Studies

In luminescence and energy transfer research, compounds related to (7-Bromoisoquinolin-3-yl)methanol have been utilized. Studies on polymer ligands containing quinolinone fluorophores have examined their resonance energy transfer and binding properties with metal ions like Tb(III), using methanol or related solvents (Výprachtický, Cimrová, Kukla, & Pavlačková, 2006).

5. Electrochemical Utilization

In electrochemical studies, the utilization of methanol and its derivatives as a C1 source to synthesize heterocycles such as 2,3-dihydroquinazolin-4(1H)-one has been reported. These studies highlight the potential of methanol and its related compounds in facilitating novel synthetic routes (Liu, Xu, & Wei, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (7-Bromoisoquinolin-3-yl)methanol is Factor XIa (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in the formation of blood clots. It has emerged as a promising therapeutic target for treating thrombotic diseases .

Mode of Action

The compound interacts with its target, FXIa, by inhibiting its activity . The structural determinants governing the selective or dual inhibition of FXIa and Plasma Kallikrein (PKa) were investigated . The compound’s interaction with FXIa results in changes in the coagulation cascade, potentially affecting the formation of blood clots .

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By inhibiting FXIa, the compound may disrupt this pathway, potentially leading to a reduction in blood clot formation .

Pharmacokinetics

The compound’s interaction with fxia suggests that it is likely absorbed and distributed in the body to reach its target .

Result of Action

The inhibition of FXIa by (7-Bromoisoquinolin-3-yl)methanol can lead to a disruption in the coagulation cascade . This disruption could potentially result in a reduction in blood clot formation, which could be beneficial in the treatment of thrombotic diseases .

Eigenschaften

IUPAC Name |

(7-bromoisoquinolin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUUWNGVOTYHFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Bromoisoquinolin-3-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.